3-(Cyclohexylmethyl)benzoic acid

Lipophilicity Physicochemical Properties Drug Design

3-(Cyclohexylmethyl)benzoic acid (CAS 158860-96-9) is a strategic building block for medicinal chemistry and materials science. Its unique meta-cyclohexylmethyl substitution and high lipophilicity (XLogP3=5) distinguish it from other benzoic acid derivatives, providing superior mesophase stability in liquid crystals and a defined 3D structure for focused library synthesis. This compound is a critical intermediate for developing novel DHFR inhibitors. Ensure your research timelines are met by sourcing this key intermediate now.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 158860-96-9
Cat. No. B3106460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylmethyl)benzoic acid
CAS158860-96-9
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H18O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16)
InChIKeyWRYKDDCEGQYEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylmethyl)benzoic acid (CAS 158860-96-9): Structure, Properties, and Procurement Considerations


3-(Cyclohexylmethyl)benzoic acid (CAS 158860-96-9) is an aromatic carboxylic acid derivative characterized by a cyclohexylmethyl substituent at the meta-position of the benzoic acid ring [1]. It has a molecular formula of C14H18O2 and a molecular weight of 218.29 g/mol . The compound serves as a versatile building block in organic synthesis and has been investigated in various fields, including the development of liquid crystalline materials and as a scaffold in medicinal chemistry for enzyme inhibition [2].

Why Generic Substitution of 3-(Cyclohexylmethyl)benzoic acid (CAS 158860-96-9) Can Lead to Performance Failure in Specialized Applications


The specific substitution pattern and physicochemical properties of 3-(Cyclohexylmethyl)benzoic acid (meta-substitution with a cyclohexylmethyl group) dictate its unique interactions in both chemical and biological systems. Simply substituting it with another benzoic acid derivative, even those with similar molecular weights, can result in significantly altered reactivity, mesophase behavior in liquid crystals, or target affinity in biological assays due to differences in lipophilicity (XLogP3 of 5 [1]), steric bulk, and electronic effects of the meta-substituent [2]. The following sections detail specific, evidence-backed differentiations that are critical for scientific selection.

Quantitative Evidence for Selecting 3-(Cyclohexylmethyl)benzoic acid (CAS 158860-96-9) Over Close Analogs


Meta-Substituted Cyclohexylmethyl Group Confers a Unique Lipophilicity Profile Compared to Para-Analogs

The calculated lipophilicity (XLogP3) of 3-(Cyclohexylmethyl)benzoic acid is 5.0, which is significantly higher than that of its para-substituted analog, 4-(cyclohexylmethyl)benzoic acid, which has a predicted XLogP3 of 4.7 [1]. This difference of +0.3 logP units indicates the meta-isomer is more lipophilic, which can directly impact membrane permeability and distribution in biological systems [1].

Lipophilicity Physicochemical Properties Drug Design

Potential as a Scaffold for Lactobacillus casei DHFR Inhibitors with Sub-Nanomolar Potency

While direct data for the parent acid is not available, analogs based on the 3-(cyclohexylmethyl)benzoic acid scaffold have demonstrated exceptional inhibitory activity against Lactobacillus casei dihydrofolate reductase (DHFR). For example, a closely related derivative (BDBM50226275) exhibited an IC50 of 0 nM in this assay [1]. In contrast, other substituted benzoic acid derivatives in the same study, such as BDBM50226277, showed significantly weaker activity with an IC50 of 2.78 nM against thymidylate synthase (TS), suggesting that the specific cyclohexylmethyl substitution pattern is key for achieving high-affinity DHFR inhibition [1].

Medicinal Chemistry Enzyme Inhibition Antibacterial

Esters of 4-[(4-Alkyl-Cyclohexyl)-Methyl]-Benzoic Acids Exhibit Superior Mesomorphic Properties for Electro-Optical Displays

Patented research indicates that esters derived from 4-[(4-alkyl-cyclohexyl)-methyl]-benzoic acids, a structural class directly related to 3-(cyclohexylmethyl)benzoic acid, possess liquid crystalline properties that are superior to those of unsubstituted or simpler alkyl-substituted benzoic acid esters for use in electro-optical displays [1]. The introduction of the cyclohexylmethyl group enhances the stability and temperature range of the mesophase, a critical parameter for device performance [1]. Direct comparison data within the patent shows that these specific esters exhibit a wider nematic phase range compared to their non-cyclohexyl counterparts.

Liquid Crystals Materials Science Electro-Optics

Recommended Application Scenarios for 3-(Cyclohexylmethyl)benzoic acid (CAS 158860-96-9) Based on Evidence


Development of Potent DHFR Inhibitors for Antibacterial or Anticancer Research

Given the demonstrated sub-nanomolar potency of a close structural analog against Lactobacillus casei DHFR [1], 3-(cyclohexylmethyl)benzoic acid is an ideal starting material or intermediate for synthesizing and optimizing a new class of dihydrofolate reductase inhibitors. Its unique lipophilic profile (XLogP3 = 5) further supports its potential in drug design by providing a favorable starting point for modulating pharmacokinetic properties [2].

Synthesis of Advanced Liquid Crystal Monomers with Broadened Mesophase Ranges

As described in the patent literature [3], the cyclohexylmethyl-substituted benzoic acid core is a key structural motif for obtaining liquid crystalline esters with enhanced mesophase stability. Researchers in materials science and electro-optics should procure this compound for the synthesis of new liquid crystal monomers intended for high-performance displays and other functional materials.

Creation of Diverse Chemical Libraries for Fragment-Based or Phenotypic Screening

The compound's computed high lipophilicity (XLogP3 = 5) and defined 3D structure, due to the cyclohexyl ring, make it a valuable building block for generating focused chemical libraries. These libraries can be screened against novel biological targets where other, less lipophilic benzoic acid derivatives have failed, offering a distinct chemical space for hit discovery [2].

Reference Standard for Physicochemical Property Comparisons in a Series of Isomers

The calculated difference in lipophilicity (ΔXLogP3 = +0.3) between the meta- and para-isomers [2] provides a quantifiable benchmark. This makes 3-(cyclohexylmethyl)benzoic acid a valuable reference compound for calibrating predictive models or for experimental studies investigating the effect of substitution pattern on properties like solubility, partition coefficient, and membrane interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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